4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol
Description
4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol is a fluorinated bisphenol derivative characterized by a hexafluorocyclobutane core substituted with two phenolic groups via ether linkages. Its unique structure confers distinct physicochemical properties, including enhanced thermal stability and resistance to degradation compared to non-fluorinated bisphenols.
Properties
IUPAC Name |
4-[1,2,2,3,3,4-hexafluoro-4-(4-hydroxyphenoxy)cyclobutyl]oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O4/c17-13(18)14(19,20)16(22,26-12-7-3-10(24)4-8-12)15(13,21)25-11-5-1-9(23)2-6-11/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYIEGJJYBHJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2(C(C(C2(F)F)(F)F)(OC3=CC=C(C=C3)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol typically involves the reaction of hexafluorocyclobutane derivatives with phenol under controlled conditions. One common method includes the use of a catalyst to facilitate the etherification process, where the hexafluorocyclobutane derivative reacts with phenol to form the desired bisphenol compound .
Industrial Production Methods
Industrial production of this compound often employs high-pressure and high-temperature conditions to ensure complete reaction and high yield. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the compound in its pure form .
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
Fluorinated cyclobutane-containing bisphenols are typically synthesized via:
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Nucleophilic aromatic substitution between fluorinated cyclobutane diols and activated aromatic substrates (e.g., 4-nitrophenol derivatives).
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Electrophilic coupling of fluorinated cyclobutane intermediates with phenolic monomers under acidic or oxidative conditions.
For example, hexafluorocyclobutane diols, such as 1,2-diol-1,2,3,3,4,4-hexafluorocyclobutane, could react with 4-hydroxybenzaldehyde derivatives in a stepwise SNAr mechanism to form ether linkages. This is analogous to the synthesis of bisphenol A derivatives using epichlorohydrin .
Thermal and Oxidative Stability
The hexafluorocyclobutane moiety imparts exceptional thermal stability due to:
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Strong C–F bonds (bond dissociation energy ~485 kJ/mol).
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Reduced electron density in the cyclobutane ring, hindering radical-initiated degradation.
Oxidative studies on similar fluorinated bisphenols (e.g., BPAF) show resistance to peroxidation but susceptibility to enzymatic cleavage by peroxidases like dehaloperoxidase B . For example:
Polymerization Reactions
This compound may serve as a monomer for high-performance polymers:
Chemical Functionalization
The phenolic –OH groups enable further derivatization:
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Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) yields fluorinated diesters.
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Etherification : Alkylation with allyl bromide or methyl iodide produces ethers for UV-curable resins .
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Sulfonation : Treatment with concentrated sulfuric acid introduces sulfonic acid groups for ion-exchange membranes.
Environmental Degradation Pathways
While no direct data exists for this compound, studies on structurally related bisphenols suggest:
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Photodegradation : UV irradiation cleaves ether linkages, generating fluorinated phenols and cyclobutane fragments .
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Microbial Metabolism : Aerobic bacteria may hydroxylate the aromatic rings, forming catechol derivatives.
Toxicity and Biodegradation
The hexafluorocyclobutane group likely reduces endocrine-disrupting activity compared to BPA but increases environmental persistence. Computational modeling (e.g., molecular docking) predicts weak binding to estrogen receptor β (ERβ) due to steric hindrance from fluorine atoms .
Key Challenges and Research Gaps
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Experimental validation of synthetic routes and polymerization kinetics.
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Detailed mechanistic studies on enzymatic degradation.
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Ecotoxicological profiling to assess bioaccumulation potential.
Scientific Research Applications
Materials Science
The compound's high thermal stability makes it suitable for use in high-performance materials. It is particularly valuable in the development of:
- Flame Retardants : Its fluorinated structure contributes to fire resistance in polymers.
- Coatings : Used in protective coatings that require durability against harsh environmental conditions.
Pharmaceuticals
In the pharmaceutical industry, this compound can serve as a building block for creating various drug formulations due to its stability and compatibility with other chemical entities.
Environmental Studies
Research has indicated that compounds similar to 4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol may play a role in understanding the effects of fluorinated compounds on human health and the environment. Studies focus on:
- Endocrine Disruption : Investigating how such compounds interact with biological systems.
- Chemical Fate : Analyzing the persistence and degradation pathways of fluorinated chemicals in ecosystems.
Analytical Chemistry
This compound can be utilized in analytical methods to detect and quantify bisphenol derivatives in various matrices such as consumer products and environmental samples. Techniques include:
- Chromatography : High-performance liquid chromatography (HPLC) is often employed for separation and analysis.
- Mass Spectrometry : Used for identifying and quantifying the compound in complex mixtures.
Case Study 1: Thermal Stability in Polymers
Research conducted by Fujifilm Wako demonstrated that incorporating this compound into polymer formulations significantly enhances thermal stability under extreme conditions . This property is critical for applications requiring materials that maintain integrity at high temperatures.
Case Study 2: Environmental Impact Assessment
A study published by the National Institutes of Health explored the environmental persistence of fluorinated compounds similar to this bisphenol derivative . The findings highlighted concerns regarding bioaccumulation and potential endocrine-disrupting effects on wildlife and human health.
Mechanism of Action
The mechanism of action of 4,4’-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenol groups can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with oxidative stress pathways, providing protective effects against oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Bisphenol Compounds
Structural Analogues and Functional Groups
The compound belongs to the broader class of bisphenols, which share a bis(4-hydroxyphenyl) framework. Key structural analogues include:
| Compound | Core Structure | Substituents | Applications |
|---|---|---|---|
| Target Compound | Hexafluorocyclobutane | Fluorinated cyclobutane, ether linkages | High-performance polymers, coatings |
| Bisphenol A (BPA) | Isopropylidene | Two methyl groups, central carbon | Polycarbonates, epoxy resins |
| Bisphenol S (BPS) | Sulfone | Sulfonyl group | Thermal paper, plastics |
| Bisphenol F (BPF) | Methylene | Single methylene bridge | Epoxy resins, adhesives |
| Tetramethyl Bisphenol F (TMBPF) | Methylene with methyl groups | Methyl-substituted methylene bridge | Food-contact coatings, low-toxicity alternatives |
Fluorination in the target compound likely enhances hydrophobicity and chemical inertness, reducing migration from polymeric materials compared to BPA or BPF .
Toxicity and Endocrine Activity
Estrogenic Potency
- BPA : Well-documented estrogenic activity via binding to estrogen receptors (ERα/β), with EC₅₀ values in the nM-µM range .
- BPS/BPF : Exhibit weaker but measurable estrogenic effects (10–50% of BPA’s potency) .
- Target Compound: Fluorinated structures may alter receptor binding. Limited data suggest fluorinated bisphenols like BPAF show comparable or higher estrogenic activity than BPA .
Cytotoxicity and Hormesis
All bisphenols demonstrate biphasic effects:
Environmental Persistence and Biodegradation
- BPA : Moderate biodegradability in seawater (t₁/₂ = 2.5–4 days) but accumulates in sediments .
- BPS/BPF : Slower degradation (t₁/₂ > 7 days) due to sulfone/methylene stability .
- Target Compound : Fluorinated cyclobutane likely resists microbial degradation, leading to prolonged environmental persistence .
Regulatory and Industrial Trends
- EU Regulations : BPA, BPB, and BPP are classified as SVHCs (Substances of Very High Concern) under REACH .
- Alternatives : TMBPF is prioritized for low toxicity and minimal migration in food-contact materials .
- Target Compound: Not yet regulated but under scrutiny due to structural alerts for endocrine disruption .
Biological Activity
4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol (CAS No. 134151-61-4) is a synthetic compound with potential applications in various fields including materials science and biochemistry. Its unique structure incorporates hexafluorocyclobutane moiety which may influence its biological interactions and toxicity profile. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of this compound is C18H10F6O6 with a molecular weight of 436.26 g/mol. It exhibits a predicted boiling point of approximately 513.2 °C and a density of around 1.67 g/cm³ .
Biological Activity Overview
The biological activity of this compound can be assessed through various studies focusing on its toxicity and potential endocrine-disrupting properties. The following sections summarize findings from relevant research.
Toxicological Studies
Reproductive Toxicity:
Research indicates that compounds similar to bisphenol A (BPA), including derivatives like this compound may exhibit reproductive toxicity. Studies have shown that exposure to bisphenols can lead to adverse effects on fertility in animal models . Specifically:
- Mice Studies: In continuous breeding studies involving CD-1 mice exposed to bisphenols at varying concentrations (0.25% to 1%), notable reproductive effects were observed. High-dose groups exhibited decreased fertility indices and increased mortality rates among offspring .
Endocrine Disruption
The structural similarity of this compound to known endocrine disruptors raises concerns regarding its potential to interfere with hormonal functions. Bisphenols are often classified based on their ability to mimic estrogenic activity:
- Estrogenic Activity: Evidence suggests that bisphenols can bind to estrogen receptors and elicit estrogen-like responses in vitro. This raises concerns about their effects on reproductive health and development in humans and wildlife .
Case Study 1: Reproductive Effects in Rodents
A multi-generational study involving rats administered varying doses of bisphenol derivatives revealed significant reproductive impairments at higher dosages (≥600 mg/kg bw/day). The study highlighted:
- Delayed onset of puberty in females.
- Altered sperm parameters in males.
- Histological changes in reproductive organs indicating potential long-term effects on fertility .
Case Study 2: Human Exposure Assessment
A recent assessment of human exposure to bisphenols indicated widespread presence in urine samples across Europe, suggesting environmental persistence and bioaccumulation potential. The study highlighted the increasing detection rates of substitutes like BPS and BPF which share similar biological activities as BPA .
Data Summary
The following table summarizes key findings from various studies on the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
